molecular formula C9H6F4N2O B11989210 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole

Cat. No.: B11989210
M. Wt: 234.15 g/mol
InChI Key: WODXDGLRIWEHDA-UHFFFAOYSA-N
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Description

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is a chemical compound with the molecular formula C9H6F4N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole typically involves the introduction of the trifluoromethoxy group into the benzimidazole structure. One common method involves the reaction of a benzimidazole precursor with a trifluoromethoxy-containing reagent under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzimidazoles with different functional groups.

Scientific Research Applications

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-benzimidazole
  • 6,7-difluoro-1-methyl-1H-benzimidazole
  • 3-fluoro-4-(trifluoromethoxy)benzaldehyde

Uniqueness

Compared to similar compounds, 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C9H6F4N2O

Molecular Weight

234.15 g/mol

IUPAC Name

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C9H6F4N2O/c10-7(16-9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)

InChI Key

WODXDGLRIWEHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(OC(F)(F)F)F

Origin of Product

United States

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